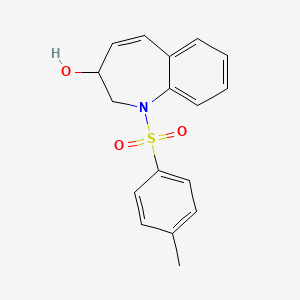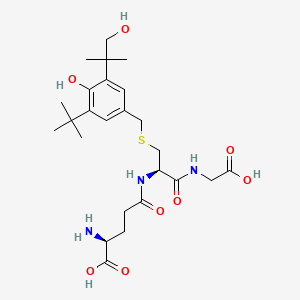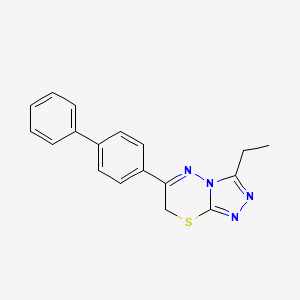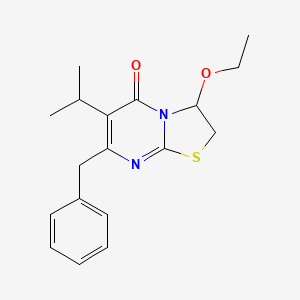
5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-2,3-dihydro-6-(1-methylethyl)-7-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-2,3-dihydro-6-(1-methylethyl)-7-(phenylmethyl)- is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives typically involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific substituents on the thiazole and pyrimidine rings.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at various positions, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives are used as building blocks for the construction of more complex molecules.
Biology
These compounds may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Medicine
Due to their potential biological activities, these compounds are investigated for therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry
In the chemical industry, these compounds can be used as intermediates in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives depends on their specific biological targets. They may interact with enzymes, receptors, or other biomolecules, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- Thiazolopyrimidines
- Benzothiazoles
- Pyrimidinones
Comparison
Compared to other thiazolopyrimidines, 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives may offer unique properties due to the specific substituents on the thiazole and pyrimidine rings
Propiedades
Número CAS |
199852-38-5 |
|---|---|
Fórmula molecular |
C18H22N2O2S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
7-benzyl-3-ethoxy-6-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H22N2O2S/c1-4-22-15-11-23-18-19-14(10-13-8-6-5-7-9-13)16(12(2)3)17(21)20(15)18/h5-9,12,15H,4,10-11H2,1-3H3 |
Clave InChI |
QUYBWIQSCATPOS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CSC2=NC(=C(C(=O)N12)C(C)C)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


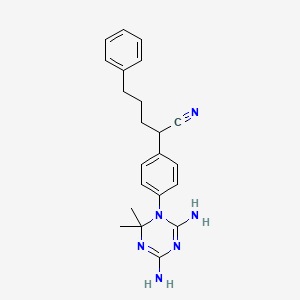
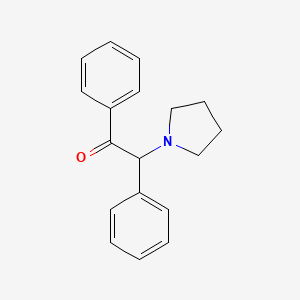
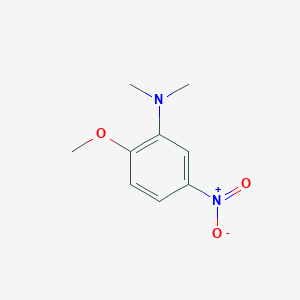
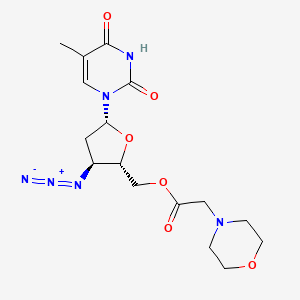
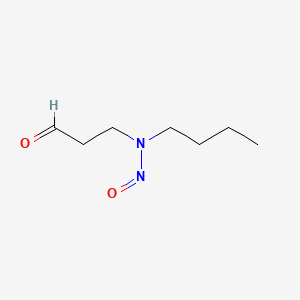
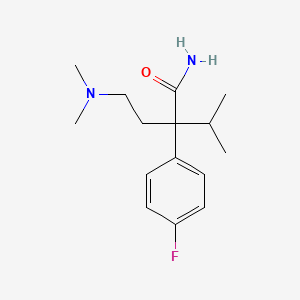
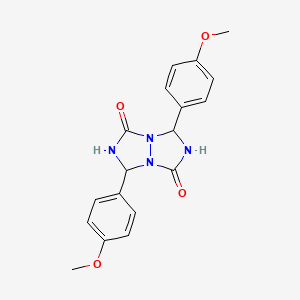
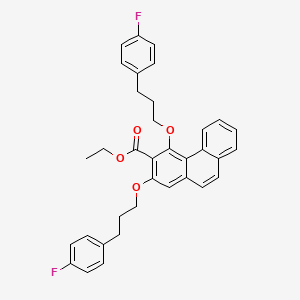
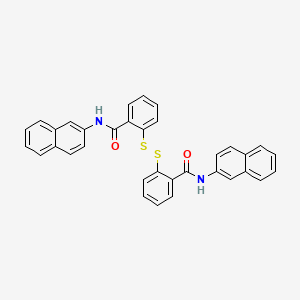
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)
